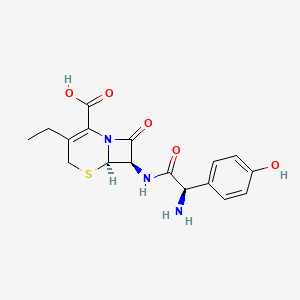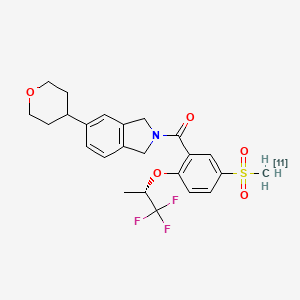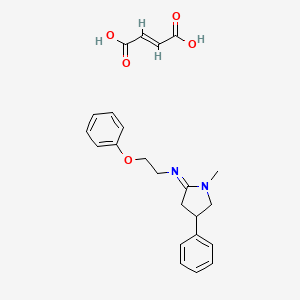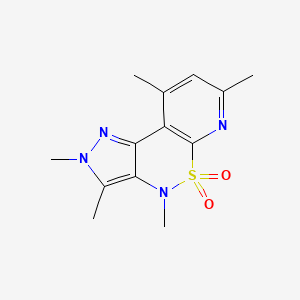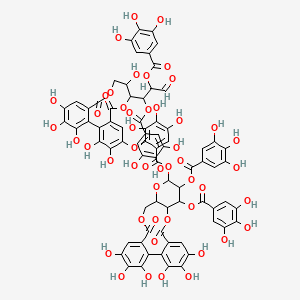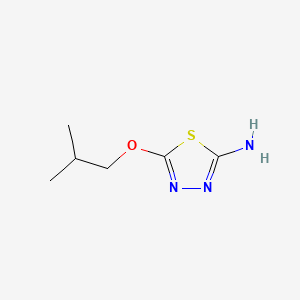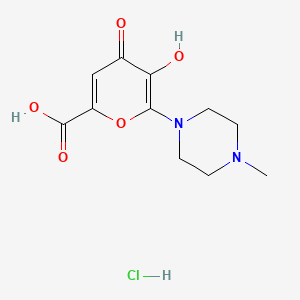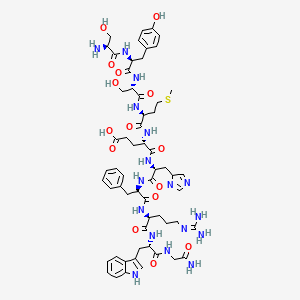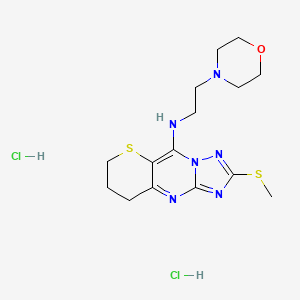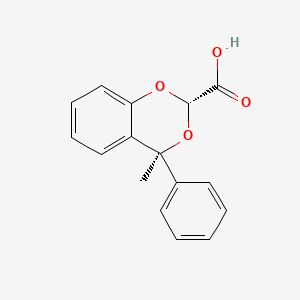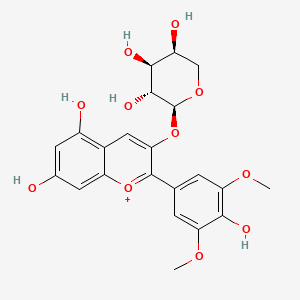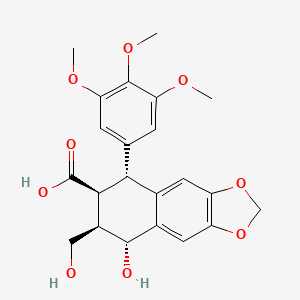
Picropodophyllic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picropodophyllic acid is a naturally occurring lignan, a type of polyphenolic compound, derived from the roots of Podophyllum plants. It is known for its complex structure, which includes a naphtho[2,3-d][1,3]dioxole ring system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of picropodophyllic acid typically involves the biotransformation of podophyllotoxin. One effective method employs the bacterium Pseudomonas aeruginosa, which can convert podophyllotoxin into this compound through a series of enzymatic reactions . This biotransformation process is advantageous due to its specificity and efficiency.
Industrial Production Methods
Industrial production of this compound often relies on the extraction of podophyllotoxin from the roots of Podophyllum plants, followed by its biotransformation using microbial catalysts. The process involves several steps, including extraction, purification, and enzymatic conversion, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Picropodophyllic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
Picropodophyllic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Mecanismo De Acción
Picropodophyllic acid exerts its effects primarily through the inhibition of the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells. The compound’s ability to target IGF1R makes it a promising candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Podophyllotoxin: A stereoisomer of picropodophyllic acid, known for its anti-cancer properties.
Picropodophyllin: Another stereoisomer with similar biological activities.
Etoposide and Teniposide: Semi-synthetic derivatives of podophyllotoxin used clinically as anti-cancer drugs.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and therapeutic potential. Unlike its stereoisomers, this compound has shown distinct efficacy in targeting IGF1R, making it a valuable compound in cancer research .
Propiedades
Número CAS |
477-67-8 |
|---|---|
Fórmula molecular |
C22H24O9 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
(5R,6S,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19+,20-/m0/s1 |
Clave InChI |
XRBSKUSTLXISAB-HAEOHBJNSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


